5-tert-butylpyrazine-2-sulfonyl fluoride
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Overview
Description
5-tert-butylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H11FN2O2S It is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylpyrazine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a pyrazine derivative. One common method is the reaction of 5-tert-butylpyrazine-2-sulfonyl chloride with a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or sulfinate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonate ester derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide or sulfinate derivatives.
Scientific Research Applications
5-tert-butylpyrazine-2-sulfonyl fluoride has several scientific research applications:
Synthetic Chemistry: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules, facilitating the synthesis of complex compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Research: Utilized in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-tert-butylpyrazine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites. The compound’s ability to modify proteins makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5-tert-butylpyrazine-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-tert-butylpyrazine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
5-tert-butylpyrazine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
5-tert-butylpyrazine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonamide, and sulfonic acid analogs. The sulfonyl fluoride group is particularly useful in enzyme inhibition studies and protein modification, making this compound valuable in both synthetic and biological research.
Properties
CAS No. |
2294233-19-3 |
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Molecular Formula |
C8H11FN2O2S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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